4-(Oxan-4-yl)oxane-2,6-dione
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Overview
Description
4-(Oxan-4-yl)oxane-2,6-dione is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is also known by its IUPAC name, hexahydro-2H,2’H-[4,4’-bipyran]-2,6(3H)-dione . This compound is characterized by the presence of two oxane rings, which are six-membered rings containing one oxygen atom each.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)oxane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydropyran derivatives with suitable reagents to form the oxane rings. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxane rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
4-(Oxan-4-yl)oxane-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing one oxygen atom, used as a protecting group in organic synthesis.
Dihydropyran: A precursor to tetrahydropyran, used in the synthesis of various organic compounds.
Uniqueness
4-(Oxan-4-yl)oxane-2,6-dione is unique due to its dual oxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
4-(oxan-4-yl)oxane-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDCCEMLEVRWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CC(=O)OC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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